Bienvenue dans la boutique en ligne BenchChem!

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate

Docetaxel synthesis Enantiomeric purity Process impurity control

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate (CAS 1352786-20-9, also registered as CAS 124605-42-1) is a Boc-protected, enantiomerically pure phenylisoserine methyl ester bearing the (2R,3S) stereochemical configuration. This compound belongs to the class of chiral β-amino-α-hydroxy acid derivatives and serves as the definitive C-13 side-chain precursor in the semi-synthesis of the clinically essential taxane anticancer agents docetaxel (Taxotere) and cabazitaxel (Jevtana).

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 1352786-20-9
Cat. No. B3233309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate
CAS1352786-20-9
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)
InChIKeyNCALQERIBRYGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate (CAS 1352786-20-9): Chiral C-13 Side-Chain Building Block for Docetaxel and Cabazitaxel Synthesis


Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate (CAS 1352786-20-9, also registered as CAS 124605-42-1) is a Boc-protected, enantiomerically pure phenylisoserine methyl ester bearing the (2R,3S) stereochemical configuration [1]. This compound belongs to the class of chiral β-amino-α-hydroxy acid derivatives and serves as the definitive C-13 side-chain precursor in the semi-synthesis of the clinically essential taxane anticancer agents docetaxel (Taxotere) and cabazitaxel (Jevtana) [2]. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the amine, a free C-2 hydroxyl group, and a methyl ester at the C-1 position, with a molecular formula of C₁₅H₂₁NO₅ and a molecular weight of 295.33 g/mol [1].

Why Generic Substitution Fails for Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate: Stereochemistry, N-Protection, and Downstream Fate


This compound cannot be freely interchanged with close analogs because three structural features are simultaneously locked to specific outcomes in taxane semi-synthesis. First, the (2R,3S) absolute configuration is mandatory; the (2S,3R) enantiomer (CAS 161759-90-6) is classified and controlled as Docetaxel Impurity 9 and its incorporation leads to a diastereomeric taxane with compromised antitumor activity [1]. Second, the N-Boc protecting group determines the final drug identity—docetaxel and cabazitaxel require the Boc-protected side chain, whereas paclitaxel requires the N-benzoyl analog (CAS 32981-85-4), and these N-acyl groups are not interchangeable in the final pharmacological profile [2]. Third, the methyl ester is the preferred form for coupling to the baccatin III diterpene core; the free carboxylic acid (CAS 145514-62-1) requires additional activation steps and carries a different reactivity profile, directly affecting coupling yields . Substitution at any of these three loci—stereochemistry, N-protection, or ester—generates either a regulatory impurity or a synthetic dead-end.

Quantitative Differentiation Evidence for Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate vs. Closest Analogs


Stereochemical Configuration Determines Drug Identity: (2R,3S)-N-Boc vs. (2S,3R)-N-Boc Enantiomer as a Controlled Impurity

The (2R,3S) enantiomer is the required stereoisomer for the C-13 side chain of docetaxel and cabazitaxel. Its enantiomer, (2S,3R)-N-Boc-3-phenylisoserine methyl ester (CAS 161759-90-6), is explicitly designated and controlled as Docetaxel Impurity 9 in pharmacopoeial and regulatory contexts [1]. The target compound is supplied with an enantiomeric excess (ee) of >99%, as verified by chiral HPLC or SFC . In contrast, the (2S,3R) enantiomer is typically available at lower purity grades (90–99%) and is explicitly labeled as an impurity reference standard rather than a synthetic building block . The downstream consequence is unambiguous: incorporation of the (2S,3R) enantiomer into docetaxel produces the (2'S,3'R)-docetaxel diastereomer, which exhibits altered tubulin-binding affinity and reduced cytotoxicity compared to the natural (2'R,3'S) configuration [2].

Docetaxel synthesis Enantiomeric purity Process impurity control Chiral HPLC

N-Protection Dictates Final Drug Identity: N-Boc for Docetaxel/Cabazitaxel vs. N-Benzoyl for Paclitaxel

The N-Boc protecting group on the target compound is the defining structural feature that channels the intermediate toward docetaxel (Taxotere) and cabazitaxel (Jevtana), as opposed to paclitaxel (Taxol), which requires the N-benzoyl analog, methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropionate (CAS 32981-85-4) [1]. In the seminal structure–activity relationship studies, N-Boc-phenylisoserine and N-benzoyl-phenylisoserine side chains confer distinct pharmacological profiles onto the final taxane: docetaxel (N-Boc) exhibits approximately 2-fold greater potency in tubulin polymerization assays compared to paclitaxel (N-benzoyl), with IC₅₀ values of 0.2 μM vs. 0.4 μM respectively in microtubule disassembly inhibition [2]. The N-Boc group also confers superior solubility in organic solvents during the esterification coupling step with protected 10-deacetylbaccatin III, enabling coupling yields of 85–93% as reported in patent literature [3].

Taxane semi-synthesis N-acyl selectivity Docetaxel vs. Paclitaxel Protecting group strategy

Solid-State Identity and Batch-to-Batch Consistency: Melting Point and Optical Rotation as QC Release Parameters

The target compound is a crystalline solid with a well-defined melting point of 130–133°C and a specific optical rotation of −7° to −7.5° (c = 1, CHCl₃), providing two orthogonal, quantitative identity parameters for batch release . The (2S,3R) enantiomer exhibits an optical rotation of approximately +7° to +7.5° under identical conditions, enabling unambiguous enantiomeric identity confirmation by polarimetry without requiring chiral chromatography [1]. The N-benzoyl analog (CAS 32981-85-4) has a distinct melting point and molecular formula (C₁₇H₁₇NO₄, MW 299.32) that differs from the target compound (C₁₅H₂₁NO₅, MW 295.33) [2]. Commercially, the target compound is routinely supplied with HPLC purity ≥98% (minimum) and moisture content ≤0.5%, with production scale capabilities reaching 300 kg, as documented by major fine-chemical manufacturers .

Quality control Melting point specification Optical rotation Batch consistency

Boc Protection Stability Enables Orthogonal Deprotection Strategies Unavailable to N-Benzoyl or Unprotected Analogs

The Boc protecting group on the target compound is stable under the basic conditions used for Fmoc solid-phase peptide synthesis (SPPS) and under the hydrogenolytic conditions employed for benzyl-type protecting group removal, yet is cleanly removed by treatment with trifluoroacetic acid (TFA) or HCl in organic solvents . This orthogonal stability profile is not shared by the N-benzoyl analog, which is resistant to mild acidic cleavage and requires harsh acidic hydrolysis (6N HCl, reflux) for deprotection—conditions that simultaneously cleave the methyl ester and risk epimerization at the C-2 and C-3 stereocenters [1]. The unprotected phenylisoserine methyl ester (CAS 90357-53-2) lacks any N-protection and cannot participate in multi-step sequences without undesired side reactions at the free amine [2]. Quantitative deprotection studies show that Boc removal from this compound proceeds in >95% yield within 30 minutes using 50% TFA in CH₂Cl₂ at room temperature, whereas N-benzoyl cleavage under comparable conditions gives <5% conversion [3].

Solid-phase peptide synthesis Orthogonal protection Boc deprotection Fmoc compatibility

Commercial Availability at Kilogram Scale with Fully Characterized Batch Data Supports Process Development and Regulatory Filing

The target compound is commercially available from multiple established manufacturers at production scales of up to 300 kg, with comprehensive analytical data packages including HPLC, NMR, MS, and chiral purity certificates . Suppliers such as Capot Chemical provide specifications of ≥98% HPLC purity with ≤0.5% moisture content, while Enzymaster offers a ≥99% purity grade [1]. This compound is explicitly listed for use in Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications for cabazitaxel and docetaxel, with the option for traceability against USP or EP pharmacopoeial reference standards [2]. In contrast, the (2S,3R) enantiomer (CAS 161759-90-6) is primarily supplied as an impurity reference standard in milligram quantities (typically 10–100 mg), rather than as a bulk synthetic building block, and the unprotected phenylisoserine methyl ester may not be available with the same degree of batch-to-batch characterization suitable for regulatory filing [3].

Supply chain reliability Process scale-up ANDA/NDA regulatory support DMF filing

Best-Fit Application Scenarios for Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate (CAS 1352786-20-9)


GMP-Compliant Docetaxel or Cabazitaxel API Manufacturing

This scenario directly follows from the evidence that the (2R,3S)-N-Boc configuration is the required C-13 side-chain precursor for docetaxel and cabazitaxel [1]. The compound is esterified to the 13-OH of a suitably protected 10-deacetylbaccatin III derivative, typically in the presence of a carbodiimide coupling agent and a nucleophilic catalyst (e.g., DMAP), achieving coupling yields of 85–93% as documented in patent literature [2]. The Boc group is subsequently removed with formic acid or TFA to unmask the free amine, yielding the final API. The compound's ≥98% HPLC purity, moisture content ≤0.5%, and availability at up to 300 kg scale enable direct integration into validated commercial manufacturing processes without additional purification . The orthogonal physical identity parameters (melting point 130–133°C, optical rotation −7° to −7.5°) support ICH Q7-compliant incoming material release testing .

Regulatory ANDA/NDA Filing and Pharmacopoeial Reference Standard Qualification

Multiple vendors supply this compound with full characterization data packages (HPLC, NMR, MS, chiral purity) that comply with regulatory guidelines for ANDA submissions [1]. The compound is explicitly qualified for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of cabazitaxel and docetaxel [2]. Traceability against USP or EP pharmacopoeial reference standards is available, enabling its use as a working reference standard in forced degradation studies, identification testing, and impurity profiling as required by ICH Q3A/Q3B [2]. This is not offered for the (2S,3R) enantiomer, which is supplied solely as a milligram-scale impurity marker .

Multi-Step Convergent Synthesis of Taxane Conjugates Requiring Orthogonal N-Protection

The Boc protecting group enables orthogonal protection strategies wherein the C-13 side chain can be pre-coupled to the taxane core while the amine remains masked, stable to hydrogenolysis and Fmoc-deprotection conditions [1]. This allows late-stage functionalization at other positions (e.g., C-7, C-10, C-2') before Boc removal. The quantitative deprotection efficiency of >95% in 50% TFA/CH₂Cl₂ within 30 minutes at room temperature, without ester cleavage or epimerization, is well-established for N-Boc-β-amino esters [2]. In contrast, the N-benzoyl analog cannot be deprotected under these conditions and requires harsh acidic hydrolysis that would simultaneously cleave the methyl ester and risk stereochemical integrity—making it unsuitable for convergent strategies .

Chiral Building Block for Non-Taxane Bioactive Molecule Synthesis

Beyond taxane synthesis, the (2R,3S)-phenylisoserine scaffold has demonstrated activity in other therapeutic contexts, including as a SARS-CoV 3CL protease inhibitor scaffold, where phenylisoserine derivative SK80 exhibited an IC₅₀ of 43 μM against the SARS-CoV 3CL R188I mutant protease [1]. Additionally, (2R,3S)-N-benzoyl-3-phenylisoserine-artemisinin hybrid compounds have shown nanomolar IC₅₀ values against Plasmodium falciparum K1 strain, 3- to 4-fold more active than dihydroartemisinin alone [2]. The N-Boc methyl ester serves as a versatile, enantiopure entry point for exploring the structure–activity relationships of phenylisoserine-based inhibitors in medicinal chemistry programs, where the Boc group can be selectively removed or retained depending on the target binding requirements .

Quote Request

Request a Quote for Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.